Cas no 1214366-12-7 (6-Chloro-5-(3-fluorophenyl)picolinic acid)

6-Chloro-5-(3-fluorophenyl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-5-(3-fluorophenyl)picolinic acid
- 6-Chloro-5-(3-fluorophenyl)picolinic acid
-
- インチ: 1S/C12H7ClFNO2/c13-11-9(4-5-10(15-11)12(16)17)7-2-1-3-8(14)6-7/h1-6H,(H,16,17)
- InChIKey: YWTQANWLTVZFID-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C(=O)O)N=1)C1C=CC=C(C=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 290
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 50.2
6-Chloro-5-(3-fluorophenyl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A025020261-250mg |
6-Chloro-5-(3-fluorophenyl)picolinic acid |
1214366-12-7 | 97% | 250mg |
$700.40 | 2023-09-04 | |
Alichem | A025020261-1g |
6-Chloro-5-(3-fluorophenyl)picolinic acid |
1214366-12-7 | 97% | 1g |
$1747.20 | 2023-09-04 | |
Alichem | A025020261-500mg |
6-Chloro-5-(3-fluorophenyl)picolinic acid |
1214366-12-7 | 97% | 500mg |
$980.00 | 2023-09-04 |
6-Chloro-5-(3-fluorophenyl)picolinic acid 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
6-Chloro-5-(3-fluorophenyl)picolinic acidに関する追加情報
Recent Advances in the Study of 6-Chloro-5-(3-fluorophenyl)picolinic acid (CAS: 1214366-12-7)
6-Chloro-5-(3-fluorophenyl)picolinic acid (CAS: 1214366-12-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative, featuring both chloro and fluoro substituents, demonstrates unique physicochemical properties that make it a valuable scaffold for drug discovery. Recent studies have focused on its potential as a building block for kinase inhibitors and its role in modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in developing selective JAK2 inhibitors. Researchers synthesized a series of derivatives using 6-Chloro-5-(3-fluorophenyl)picolinic acid as the core structure, achieving nanomolar potency against JAK2 while maintaining excellent selectivity over other JAK isoforms. The electron-withdrawing effects of both the chloro and fluoro groups were found to be crucial for maintaining the compound's binding affinity and metabolic stability.
In the field of agrochemical research, a recent patent application (WO2023052345) disclosed novel herbicidal compositions containing 6-Chloro-5-(3-fluorophenyl)picolinic acid derivatives. The compound's unique substitution pattern was shown to enhance systemic movement in plants while maintaining favorable environmental safety profiles. Structure-activity relationship studies revealed that modifications at the carboxylic acid position could significantly alter herbicidal activity and selectivity.
New synthetic methodologies for 6-Chloro-5-(3-fluorophenyl)picolinic acid have been developed to improve scalability and reduce production costs. A 2024 publication in Organic Process Research & Development described a continuous-flow synthesis approach that achieves 85% overall yield with significantly reduced reaction times compared to traditional batch processes. This advancement addresses previous challenges in large-scale production of this valuable intermediate.
Recent pharmacokinetic studies have shed light on the compound's ADME properties. The presence of both halogen atoms and the carboxylic acid group contributes to favorable solubility and permeability characteristics, making it an attractive scaffold for CNS-targeted therapeutics. However, researchers note that careful consideration of the acid's pKa is necessary when designing prodrug strategies to enhance bioavailability.
The compound's potential in radiopharmaceutical applications has also been explored. A 2023 study in the Journal of Labelled Compounds and Radiopharmaceuticals reported successful 18F-labeling of 6-Chloro-5-(3-fluorophenyl)picolinic acid derivatives for PET imaging applications. The inherent fluorine atom in the structure facilitated efficient isotopic exchange reactions, opening new possibilities for diagnostic agent development.
Ongoing research continues to uncover new applications for this versatile compound. Current investigations include its use as a ligand in transition metal catalysis and its potential as a fragment in fragment-based drug discovery. The unique electronic properties imparted by its substitution pattern make it particularly valuable for these applications.
1214366-12-7 (6-Chloro-5-(3-fluorophenyl)picolinic acid) 関連製品
- 2411266-29-8(Acetamide, 2-chloro-N-[2-(4-methyl-2-phenyl-1-piperazinyl)ethyl]-)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))
- 1073428-81-5({imidazo[1,2-a]pyridin-7-yl}methanamine)
- 868973-33-5(N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide)
- 858765-06-7((2Z)-2-(2,4-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)
- 1820619-58-6(Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate)
- 6393-40-4(4-Amino-3-nitrobenzonitrile)
- 2172252-51-4(1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)
- 1146127-04-9(Iodonium, (4-?fluorophenyl)?(2,?4,?6-?trimethylphenyl)?-?, 1,?1,?1-?trifluoromethanesulf?onate (1:1))
- 77263-06-0(Erythrabyssin II)




